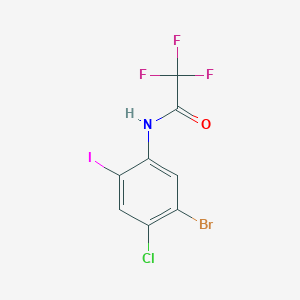
2-Bromohexafluoroisopropyldiethylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromohexafluoroisopropyldiethylphosphonate is a chemical compound with the molecular formula C7H12BrF6O3P. It is known for its unique structure, which includes bromine, fluorine, and phosphonate groups. This compound is primarily used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromohexafluoroisopropyldiethylphosphonate typically involves the reaction of hexafluoroisopropanol with diethyl phosphite in the presence of a brominating agent. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include dichloromethane or chloroform.
Catalyst: A base such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Hexafluoroisopropanol, diethyl phosphite, and a brominating agent.
Reaction Vessel: Large-scale reactors with temperature control.
Purification: The product is purified using techniques such as distillation or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromohexafluoroisopropyldiethylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphonates can be formed.
Oxidation Products: Oxidation can lead to the formation of phosphonic acids or related derivatives.
Scientific Research Applications
2-Bromohexafluoroisopropyldiethylphosphonate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromohexafluoroisopropyldiethylphosphonate involves its interaction with molecular targets through its bromine and phosphonate groups. These interactions can lead to:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Signal Transduction Modulation: It may affect cellular signaling pathways by interacting with key proteins and receptors.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylphosphonic Acid: Similar in structure but lacks the hexafluoroisopropyl group.
Hexafluoroisopropylphosphonic Acid: Contains the hexafluoroisopropyl group but lacks the bromine atom.
Uniqueness
2-Bromohexafluoroisopropyldiethylphosphonate is unique due to its combination of bromine, fluorine, and phosphonate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
Properties
Molecular Formula |
C7H10BrF6O3P |
|---|---|
Molecular Weight |
367.02 g/mol |
IUPAC Name |
2-bromo-2-diethoxyphosphoryl-1,1,1,3,3,3-hexafluoropropane |
InChI |
InChI=1S/C7H10BrF6O3P/c1-3-16-18(15,17-4-2)5(8,6(9,10)11)7(12,13)14/h3-4H2,1-2H3 |
InChI Key |
JIBGMCKSIDRFQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C(F)(F)F)(C(F)(F)F)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


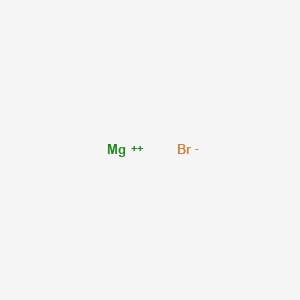


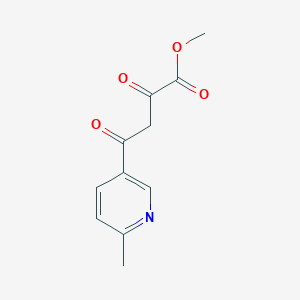
![5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13915309.png)
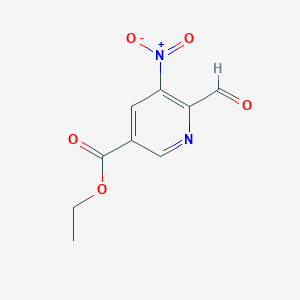

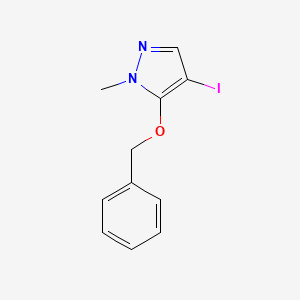



![2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethanamine](/img/structure/B13915355.png)
